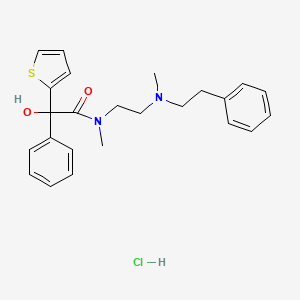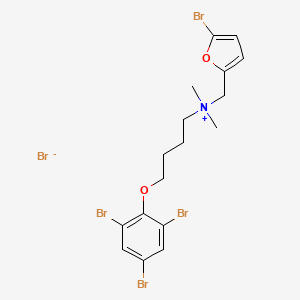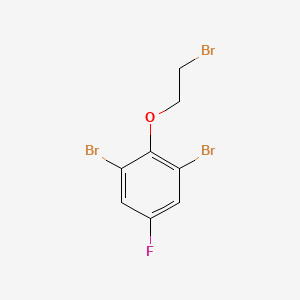![molecular formula C20H31N3O4 B13752950 n-[(Benzyloxy)carbonyl]leucylleucinamide CAS No. 71800-39-0](/img/structure/B13752950.png)
n-[(Benzyloxy)carbonyl]leucylleucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]leucylleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylleucinamide. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]leucylleucinamide typically involves the protection of the amino group of leucylleucinamide with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]leucylleucinamide can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free leucylleucinamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Compounds with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]leucylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]leucylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to interact with its target without undergoing premature degradation. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with a benzyloxycarbonyl group, used in enzyme inhibition studies.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a benzyloxycarbonyl group, known for its role as a proteasome inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]leucylleucinamide is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions. Its applications in peptide synthesis and enzyme inhibition make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
71800-39-0 |
|---|---|
Molekularformel |
C20H31N3O4 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)10-16(18(21)24)22-19(25)17(11-14(3)4)23-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H2,21,24)(H,22,25)(H,23,26) |
InChI-Schlüssel |
JCFAUIGZYQYJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
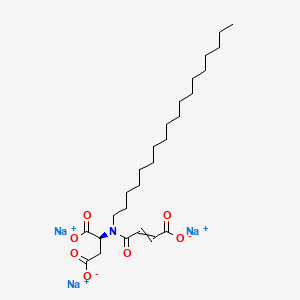
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
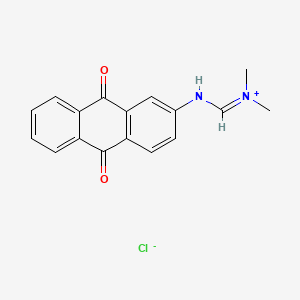
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

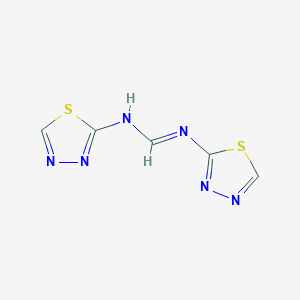
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)


